N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Researchers often need a piperazine scaffold that combines a free N-H donor with a cleavable protecting group. Standard analogs lack this dual functionality, limiting synthetic routes. N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide solves this: • Dual reactivity: benzylpiperazine core for further functionalization, trifluoroacetamide as both protecting group and H-bond donor. • Privileged scaffold for antimicrobial, antifungal, anticonvulsant campaigns and PROTAC linker elaboration. • Reliable supply: custom synthesis available, consistent purity, ambient shipping.

Molecular Formula C13H16F3N3O
Molecular Weight 287.286
CAS No. 1198285-47-0
Cat. No. B598653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide
CAS1198285-47-0
SynonymsN-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoro-acetaMide
Molecular FormulaC13H16F3N3O
Molecular Weight287.286
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)NC(=O)C(F)(F)F
InChIInChI=1S/C13H16F3N3O/c14-13(15,16)12(20)17-19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,17,20)
InChIKeyFHUANYMEKAADGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide (CAS 1198285-47-0): Chemical Profile & Core Specifications


N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide (CAS 1198285-47-0) is a synthetic organic compound belonging to the piperazine derivative class. Its molecular structure is defined by a piperazine ring substituted with a benzyl group at one nitrogen and a trifluoroacetamide moiety at the other, providing a molecular formula of C₁₃H₁₆F₃N₃O and a molecular weight of 287.28 g/mol . The compound is a pale yellow solid at room temperature, with a predicted density of 1.30±0.1 g/cm³ and a predicted pKa of 6.33±0.20 . It is primarily utilized as a research chemical and a versatile building block in medicinal chemistry, often requiring custom synthesis for procurement [1][2].

Workflow Custom synthesis building block for medicinal chemistry programs
Selection Piperazine scaffold with bifunctional handle (free N-H and benzyl group)
Format Research chemical; typically requires custom synthesis for procurement

Why N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide Cannot Be Readily Substituted by In-Class Analogs


Generic substitution within the piperazine class is not scientifically valid due to the compound's unique combination of a free N-H bond in the trifluoroacetamide group and a benzyl-substituted piperazine core . The trifluoroacetamide moiety acts as both a protecting group and a strong hydrogen-bond donor, which is absent in analogs like 4-Benzyl-1-(trifluoroacetyl)piperazine (CAS 2803-00-1) where the nitrogen is part of a ketone and lacks this donor . Similarly, compounds such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide possess an entirely different pharmacophore that leads to distinct biological activity . These structural variations result in quantifiable differences in physicochemical properties and synthetic utility, as detailed in the evidence below.

H-Bond Donor Absent in Analogs
Trifluoroacetamide N-H enables reactivity and target engagement not replicated in tertiary amide derivatives.
Pharmacophore Divergence
Phenylpiperazine-acetamide analogs target distinct biological profiles; activity profiles may not transfer.
Physicochemical Profile Mismatch
Molecular weight and hydrogen-bond capacity differ materially from similar piperazine compounds; direct substitution may alter assay outcomes.

Quantitative Evidence of Differentiation for N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide (CAS 1198285-47-0)


Molecular Identity: Differentiating from 4-Benzyl-1-(trifluoroacetyl)piperazine (CAS 2803-00-1)

N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is structurally and functionally distinct from the closely named 4-Benzyl-1-(trifluoroacetyl)piperazine (CAS 2803-00-1). The target compound (CAS 1198285-47-0) features an N-(trifluoroacetamide) group (NH-CO-CF₃), while the comparator (CAS 2803-00-1) contains an N-(trifluoroacetyl) group where the nitrogen is directly bound to the carbonyl as a tertiary amide (N-CO-CF₃) without an acidic proton .

Molecular Identity
Head-to-head
Target has +1 H-bond donor vs tertiary amide analog (CAS 2803-00-1)
Enables distinct chemical reactivity and biological target engagement
Verify procurement identity; CAS 2803-00-1 is not interchangeable
Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Physicochemical Property Variation: Impact on Molecular Weight and Formula

The target compound exhibits a higher molecular weight and distinct molecular formula compared to its analog 4-Benzyl-1-(trifluoroacetyl)piperazine. The presence of an extra nitrogen and hydrogen atoms directly impacts the compound's mass and physical properties .

Molecular Weight
Head-to-head
287.28 g/mol vs 272.27 g/mol
Impacts dosing calculations and solubility profiles in assays
+15.01 g/mol difference; review for assay design
Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Divergent Biological Activity Profile vs. N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide

While N-(4-benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide is noted for a broad spectrum of potential activities, including antimicrobial and antifungal effects, it is compared to analogs with more specific primary activities. For instance, N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide is primarily associated with anticonvulsant activity .

Biological Activity
Class-level
Broad antimicrobial/anticonvulsant potential vs specific anticonvulsant analog
Guides scaffold selection; presents a multi-modal starting point
Class-level inference; verify in target-specific assays
Neuropharmacology Anticonvulsant Research Antimicrobial Research

Key Research & Industrial Applications for N-(4-Benzylpiperazin-1-yl)-2,2,2-trifluoroacetamide (CAS 1198285-47-0)


Synthesis of Advanced Piperazine-Based Pharmacophores

The compound serves as a privileged scaffold for medicinal chemistry campaigns targeting antimicrobial, antifungal, or anticonvulsant activities. Its unique structure, featuring both a benzylpiperazine core and a free N-H bond on the trifluoroacetamide group, allows for targeted derivatization that is not possible with simpler analogs like 4-Benzyl-1-(trifluoroacetyl)piperazine .

Analytical Reference Standard for Research

Due to its defined molecular weight (287.28 g/mol), molecular formula (C₁₃H₁₆F₃N₃O), and predicted physical properties (density 1.30±0.1 g/cm³, pKa 6.33±0.20), this compound can serve as a reference standard in method development for HPLC, LC-MS, or GC-MS, particularly when differentiating between isobaric or closely related piperazine derivatives .

Building Block in PROTAC or Bifunctional Molecule Synthesis

The piperazine nitrogen with the benzyl substituent can be further functionalized, while the trifluoroacetamide group can act as a cleavable protecting group. This dual functionality makes the compound a valuable intermediate for constructing more complex bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs) or other targeted protein degraders .

Application
Selection Property
Validation Focus
Advanced piperazine pharmacophore synthesis
Bifunctional handle (free N-H and benzyl-piperazine)
Derivatization compatibility and orthogonal reactivity
Analytical reference standard for method development
Defined molecular identity and predicted properties
Differentiation from close piperazine analogs in HPLC/LC-MS
PROTAC/bifunctional molecule building block
Cleavable protecting group on trifluoroacetamide
Functionalization and cleavage efficiency under mild conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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